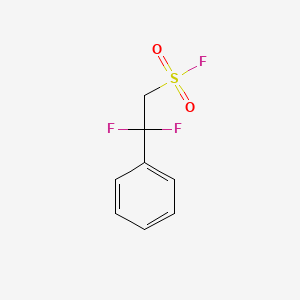

2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride

Description

Properties

IUPAC Name |

2,2-difluoro-2-phenylethanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2S/c9-8(10,6-14(11,12)13)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPNEHMWZPXVKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CS(=O)(=O)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride typically involves the reaction of 2,2-difluoro-2-phenylethanol with sulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as distillation or solvent extraction to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.

Reduction Reactions: The compound can be reduced to form 2,2-difluoro-2-phenylethanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or sulfonyl chlorides using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products

Sulfonamides: Formed by substitution with amines

Sulfonates: Formed by substitution with alcohols

Sulfonothioates: Formed by substitution with thiols

2,2-Difluoro-2-phenylethanol: Formed by reduction

Sulfonic Acids and Sulfonyl Chlorides: Formed by oxidation

Scientific Research Applications

Medicinal Chemistry

2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride has shown potential as a pharmacological agent. It acts as an inhibitor of specific enzymes involved in cancer progression, making it a candidate for developing anticancer therapies. For instance, it has been investigated for its efficacy against various malignancies, including prostate cancer and pancreatic neoplasms .

Biochemical Research

The compound serves as a useful reagent in biochemical assays and synthesis processes. Its sulfonyl fluoride group can participate in nucleophilic substitution reactions, allowing it to modify proteins and peptides selectively. This property is particularly valuable in studying enzyme mechanisms and protein interactions .

Analytical Chemistry

In analytical chemistry, this compound can be utilized for the development of sensitive detection methods for various analytes. Its ability to form stable complexes with metal ions enhances the sensitivity of detection techniques such as gas chromatography and mass spectrometry .

Case Studies

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride involves its interaction with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophiles such as amino acids in proteins, leading to enzyme inhibition . This reactivity makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,2-difluoro-2-phenylethane-1-sulfonyl fluoride (inferred structure) with structurally related sulfonyl halides and fluorinated compounds from the evidence:

Key Observations:

Reactivity Differences : Sulfonyl chlorides (e.g., ) are generally more reactive than sulfonyl fluorides due to the superior leaving-group ability of Cl⁻ versus F⁻. However, sulfonyl fluorides (e.g., ) exhibit unique stability in aqueous environments, making them preferable for bioconjugation.

Fluorination (e.g., tetrafluoro in ) enhances electronegativity, reducing electron density at the sulfur center and altering reaction pathways.

Solubility and Polarity :

- The methoxy group in improves solubility in polar solvents, whereas purely hydrocarbon backbones (e.g., ) favor organic media.

Applications :

- Sulfonyl chlorides are common in synthesis of sulfonamides and sulfonate esters .

- Sulfonyl fluorides (e.g., ) are pivotal in SuFEx chemistry for polymer and biomolecule assembly.

Research Findings and Limitations

- Structural Insights : Cyclopropane-containing analogs (e.g., ) demonstrate how ring strain can modulate reactivity, though this is absent in the phenyl-difluoroethane backbone.

- Data Gaps: No direct experimental data (e.g., melting points, reaction yields) are available for the exact compound, necessitating extrapolation from analogs.

Biological Activity

2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride (DFPSF) is a sulfonyl fluoride compound that has garnered attention for its biological activity, particularly in enzyme inhibition. This article explores its mechanisms of action, biological implications, and relevant research findings.

DFPSF is characterized by the molecular formula C8H7F3O2S and a molecular weight of 224.20 g/mol. Its structure includes a sulfonyl fluoride functional group, which is known for its electrophilic properties that facilitate interactions with various biomolecules.

The primary mechanism through which DFPSF exerts its biological effects is via covalent modification of target enzymes. This irreversible inhibition is particularly significant in the context of serine hydrolases, such as fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids.

Enzyme Inhibition

Research has demonstrated that DFPSF inhibits FAAH by forming a covalent bond with the active site serine residue. This interaction prevents the enzyme from hydrolyzing fatty acid amides, leading to increased levels of these signaling molecules in biological systems .

Biological Activity

DFPSF has shown potential in various biological assays:

- Inhibition of FAAH : Studies indicate that DFPSF acts as a potent inhibitor of FAAH, which has implications for pain relief and anxiety treatment due to the role of endocannabinoids in these processes .

- Selectivity : DFPSF exhibits selectivity towards FAAH over other serine hydrolases, making it a valuable tool for studying endocannabinoid signaling pathways .

Research Findings

Several studies have investigated the biological activity of DFPSF:

Case Study 1: Inhibition Profile

A study evaluated the inhibitory effects of DFPSF on recombinant rat and human FAAH. The results indicated that DFPSF demonstrated similar potency against both isoforms, suggesting its potential for therapeutic applications across species .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of sulfonyl fluorides has shown that modifications to the phenyl ring can enhance inhibitory activity. For instance, adding bulky substituents increases binding affinity to FAAH while maintaining selectivity over other targets .

Data Summary

The following table summarizes key findings regarding the biological activity and inhibitory potency of DFPSF compared to other sulfonyl fluorides:

| Compound | Target Enzyme | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | FAAH | 0.5 | High |

| Hexadecyl sulfonylfluoride (AM374) | FAAH | 0.3 | Moderate |

| Phenylmethane sulfonyl fluoride (PMSF) | Various serine hydrolases | 10 | Low |

Q & A

Q. How can this compound advance energy-related applications, such as fuel cell membranes?

- Methodological Answer : Its sulfonic acid derivatives (post-hydrolysis) are proton-conductive candidates. Research steps include:

- Functionalization : Graft onto polymer backbones (e.g., Nafion®) via SuFEx chemistry .

- Performance Testing : Measure proton conductivity (AC impedance spectroscopy) and durability (accelerated stress tests under H₂/O₂) .

- Environmental Impact : Assess fluoride leaching using ion chromatography to ensure compliance with EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.